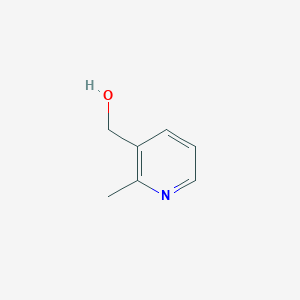

(2-Methyl-pyridin-3-yl)-methanol

Overview

Description

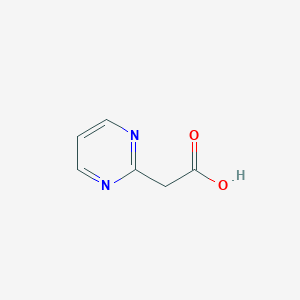

“(2-Methyl-pyridin-3-yl)-methanol”, also known as 2-Methyl-3-hydroxymethyl pyridine, is a chemical compound with the empirical formula C7H9NO . It has a molecular weight of 123.15 .

Molecular Structure Analysis

The SMILES string for this compound is Cc1ncccc1CO , which represents its molecular structure. The InChI key is PRMLMDSFLIHHSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a refractive index of 1.545 (lit.) and a density of 1.106 g/mL at 25 °C (lit.) . It has a boiling point of 262 °C (lit.) .Scientific Research Applications

Pharmaceutical Applications

(2-Methylpyridine-3-yl)methanol: is used in the synthesis of pharmaceutical compounds. For instance, it is a reactant in the preparation of pioglitazone metabolites . Pioglitazone is a medication used to treat type 2 diabetes.

Chemical Synthesis

This compound serves as a precursor in various chemical syntheses. It has been utilized in continuous flow processing to superheat solvents and perform reactions at elevated temperatures . Additionally, it’s involved in the alkylation of pyridine with methanol using Ni-Co ferrite catalysts .

Solvent Applications

(2-Methylpyridine-3-yl)methanol: can act as an organic solvent due to its high boiling point, making it suitable for dissolving other molecules in large-scale industrial processes .

Catalysis

It finds use in catalytic processes, such as those involving halide clusters as catalysts for various reactions including Ziegler–Natta-type polymerization and solid Brønsted acid catalysis .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that pyridine derivatives can interact with various biological targets, influencing a wide range of biochemical processes .

Mode of Action

It’s suggested that the compound might undergo hydroxylation of the methyl group, which is a common reaction in the metabolism of methylated compounds .

Biochemical Pathways

It’s known that pyridine derivatives can influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (12315) and its structure suggest that it might have good bioavailability .

Result of Action

It’s known that pyridine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylpyridine-3-yl)methanol. For instance, under denitrifying conditions, the degradation of 2-methylpyridine was found to be influenced by the presence of other substances such as pyridine and methanol .

properties

IUPAC Name |

(2-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMLMDSFLIHHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307124 | |

| Record name | (2-Methyl-pyridin-3-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-pyridin-3-yl)-methanol | |

CAS RN |

56826-61-0 | |

| Record name | 56826-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methyl-pyridin-3-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)